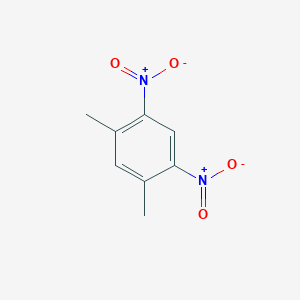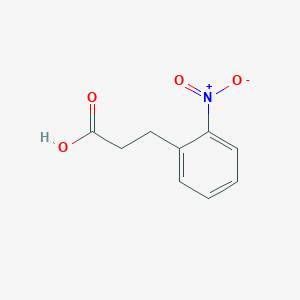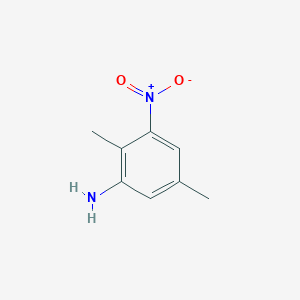
1,5-Dimethyl-2,4-dinitrobenzene
説明
Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl-2,4-dinitrobenzene is C8H8N2O4 . The exact mass is 196.04840674 g/mol . The InChIKey is FOWXIRIJHSFCRC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,5-Dimethyl-2,4-dinitrobenzene has a molecular weight of 196.16 g/mol . It is a colorless, crystalline solid. It is soluble in ethanol and ether, but insoluble in water.科学的研究の応用
Chemical Reactions and Interactions
- 1,5-Dimethyl-2,4-dinitrobenzene undergoes various chemical reactions and interactions, as evidenced by studies on its derivatives and similar compounds. For example, nitration of 1,2-dimethyl-4-nitrobenzene results in the formation of dinitrocyclohexa-dienyl acetate, which further reacts with nucleophiles like potassium nitrite to produce 1,2-dimethyl-4,5-dinitrobenzene (Fischer & Iyer, 1980).
Kinetic Studies
- Kinetic and equilibrium data for reactions involving 1,5-Dimethyl-2,4-dinitrobenzene derivatives have been reported, such as the reaction of 1-chloro-2,4-dinitrobenzene with sulphite ions (Crampton & Greenhalgh, 1985).
Spectrophotometric Analysis
- Rapid scan spectrophotometry has been utilized to study the interactions of 1,5-Dimethyl-2,4-dinitrobenzene and its derivatives with hydroxide ion in aqueous dimethyl sulfoxide (Hasegawa & Abe, 1973).
Structural and Mechanistic Studies
- Structural studies of compounds related to 1,5-Dimethyl-2,4-dinitrobenzene, such as polymethyleneimino-dinitrobenzenes, have been conducted, providing insights into their solid-state conformations and spectroscopic properties (Mackay, Gale, & Wilshire, 2000).
Electrochemical Behavior
- The electrochemical behavior of halodinitrobenzene radical-anions, including 1,5-Dimethyl-2,4-dinitrobenzene derivatives, has been described, highlighting different mechanistic pathways in reactions involving these compounds (Gallardo, Guirado, & Marquet, 2000).
Characterization and Analysis Techniques
- Techniques for characterizing phenols using 1,5-Dimethyl-2,4-dinitrobenzene derivatives, such as the formation of 2,4-dinitrophenyl ethers, have been developed, providing methods for spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).
Optical Spectra Analysis
- Studies on the optical spectra of dinitroaromatic radical anions, including those related to 1,5-Dimethyl-2,4-dinitrobenzene, have provided insights into their charge distribution and vibrational fine structure (Nelsen, Weaver, Zink, & Telo, 2005).
Cancer Chemoprevention Potential
- Isolated nitroaromatic compounds from ambrette musk residue, related to 1,5-Dimethyl-2,4-dinitrobenzene, have shown potential as cancer chemopreventive agents due to their ability to induce detoxifying enzyme activity (Zheng, Kenney, & Lam, 1992).
Electron Spin Resonance Studies
- Electron spin resonance studies of m-dinitrobenzene anion radicals, closely related to 1,5-Dimethyl-2,4-dinitrobenzene, have provided detailed information about molecular motions and associated dynamic frequency shifts (Faber & Fraenkel, 1967).
Safety And Hazards
1,5-Dimethyl-2,4-dinitrobenzene is associated with several hazard statements including H301, H311, H331, H341, H350, H361f, H373, and H410 . Precautionary measures include P201, P202, P260, P261, P264, P270, P271, P273, P280, P281, P301+P310, P302+P352, P304+P340, P308+P313, P311, P312, P314, P330, P361, P363, P391, P403+P233, P405, and P501 .
特性
IUPAC Name |
1,5-dimethyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWXIRIJHSFCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210605 | |
| Record name | m-Xylene, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2,4-dinitrobenzene | |
CAS RN |
616-72-8 | |
| Record name | 1,5-Dimethyl-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dinitro-m-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dinitro-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Xylene, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dinitro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-Dinitro-m-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5AZC48R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)


